Cyanogen oxide
Description
Structure
2D Structure
Properties
CAS No. |
14442-19-4 |
|---|---|
Molecular Formula |
C2N2O |
Molecular Weight |
68.03 g/mol |
IUPAC Name |
2-oxidoazaniumylidyneacetonitrile |
InChI |
InChI=1S/C2N2O/c3-1-2-4-5 |
InChI Key |
CBXQCVZYHBHJRI-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C#[N+][O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanogen oxide can be synthesized through the oxidation of cyanogen (C₂N₂). One common method involves the gas-phase oxidation of cyanogen using oxygen over a silver catalyst. Another method includes the use of chlorine over activated silicon dioxide or nitrogen dioxide over a copper(II) salt .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase oxidation of hydrogen cyanide (HCN) using air over a silver catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Reaction with Oxygen
Cyanogen reacts exothermically with oxygen, producing intermediates and final products depending on conditions .
Primary Reaction Pathways
-
Dominant Pathway :
This generates cyanate radicals (NCO) and atomic oxygen.
-
Minor Pathway :
Produces carbon monoxide and nitric oxide, the latter often vibrationally excited.
Secondary Reactions
In oxygen-rich environments:
Ozone forms via three-body collisions.
Combustion Products
Complete combustion of cyanogen in oxygen yields:
| Product | Yield | Notes |
|---|---|---|
| CO₂ | Primary (~96.5%) | Measured via ascarite absorption |
| N₂ | Primary | Major nitrogen product |
| CO | Trace (0.35–3.5%) | Higher in dry O₂ conditions |
| NOₓ | <2% | Absorbed in alkaline solutions |
Shock Tube Oxidation Kinetics
High-temperature studies (2000–2500 K) reveal:
-
Initiation :
-
Cyanogen Consumption :
-
CN Radical Fate :
Thermochemical Data
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Source |
|---|---|---|---|
| -256.3 | +96 | ||
| -184.7 | +87 |
Unstable Intermediates
-
N₂C₂O/NCO₂CN : Observed spectroscopically during CN + NCO reactions, though structures remain unconfirmed .
-
Isocyanogen (NCNC) : A metastable isomer formed in trace amounts during pyrolysis .
Industrial Relevance
Cyanogen’s oxidation is leveraged in:
Scientific Research Applications
Cyanogen oxide has several applications in scientific research, including:
Mechanism of Action
Cyanogen oxide exerts its effects by interacting with various molecular targets and pathways. It can inhibit cytochrome oxidase, an enzyme involved in cellular respiration, leading to tissue hypoxia and asphyxia . This mechanism is similar to that of other cyanide compounds, which also inhibit cellular respiration by binding to the iron center of cytochrome oxidase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyanogen (C₂N₂)
- Structural Similarities: Both cyanogen and cyanogen oxide are pseudohalogens, exhibiting diatomic or pseudodiatomic bonding. Cyanogen’s (C≡N–C≡N) structure mirrors halogen molecules (e.g., Cl₂), while this compound (H–O–C≡N) introduces oxygen, altering polarity and reactivity .
- Physical Properties: Cyanogen is a colorless gas (BP: -21°C), whereas this compound (HOCN) is a liquid at room temperature, reflecting oxygen’s influence on intermolecular forces .
- Reactivity: Cyanogen combusts to form CO₂ and N₂, releasing 41,000 heat units, comparable to nitric oxide (43,300 units) . This compound hydrolyzes to CO₂ and NH₃, akin to nitrous oxide (N₂O) forming hydrates (N₂O·6H₂O vs. CO₂·6H₂O) .
Cyanogen Chloride (ClCN)
- Toxicity : Both compounds are highly toxic, but ClCN is more corrosive and reactive, classified as a “Poison Gas” (UN 1589) .
- Applications: ClCN is studied for detection using functionalized nanocones (e.g., pyridinol oxide-modified carbon nanocones), whereas this compound’s derivatives are explored in urea synthesis and pseudohalogen chemistry .
Carbon Monoxide (CO) and Nitrous Oxide (N₂O)
- Electronic Structure: CO and cyanogen share isoelectronic configurations (14 electrons), explaining their similar physical properties (e.g., density, solubility) .
- Thermal Behavior: Cyanogen’s decomposition heat (41,000 units) parallels nitric oxide’s (43,300 units), both exceeding CO’s stability .
Pseudohalogen Analogues
- Thiocyanogen (S≡C–N): Unlike this compound, thiocyanogen forms stable salts (e.g., KSCN) and exhibits lower toxicity, with biological relevance in human sulfur metabolism .
- Cyanate (OCN⁻): this compound’s conjugate base forms metal complexes (e.g., cacoplatyl), contrasting with CO₂’s carbonate derivatives .
Toxicity and Medical Relevance
- This compound’s toxicity parallels cyanide, inhibiting cytochrome c oxidase. Therapies like hydroxocobalamin and dicobalt EDTA, used for cyanide poisoning, may also apply to its derivatives .
- Cyanogen chloride’s detection in filters (e.g., UiO-66-NH₂ MOFs) highlights its environmental hazard, with breakthrough times critical for respirator design .
Computational Studies
- DFT analyses reveal cyanogen isocyanate (N≡C–O–C≡N) and cyanogen cyanate (O≡C–N–C≡N) exhibit bond lengths of ~1.16 Å (C≡N) and ~1.23 Å (C–O), with relative energies differing by 15–20 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
